molecular formula C8H7NO3 B1447793 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde CAS No. 1414864-13-3

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde

Cat. No. B1447793
M. Wt: 165.15 g/mol
InChI Key: GLSFTEHWRXUJBK-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde (DDP-5-C) is an important organic compound within the family of heterocyclic aromatic compounds. Heterocyclic aromatic compounds are known for their potential to interact with biological systems and their potential to be used in a variety of applications. DDP-5-C is a type of carbaldehyde, which is a class of organic compounds that contain aldehyde and carbonyl functional groups. Due to its unique structure, DDP-5-C has been studied extensively and has been found to have a wide range of applications in scientific research.

Scientific Research Applications

Chemical Variability and Complex Formation

Compounds containing pyridine and dioxino structures, similar to 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde, demonstrate a wide range of chemical properties and applications. For instance, the study by Boča, Jameson, and Linert (2011) reviews the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, underscoring their spectroscopic properties, structural diversity, magnetic properties, and biological and electrochemical activities. This highlights the potential of exploring similar compounds for various scientific applications (Boča, Jameson, & Linert, 2011).

Bioactive Heterocyclic Compounds

The chemistry of heterocyclic compounds, such as hydroxycoumarins, is extensively reviewed by Yoda (2020), focusing on their synthesis, reactivity, and applications in biology. This review emphasizes the importance of these compounds, including their derivatives, in various fields such as genetics, pharmacology, and microbiology, suggesting a broader context for the utility of compounds like 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde in scientific research (Yoda, 2020).

Catalysis and Synthetic Applications

The importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which share structural similarities with 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde, is detailed by Parmar, Vala, and Patel (2023). This review covers the synthetic pathways employed using various catalysts, demonstrating the compound's relevance in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

Environmental and Biodegradation Studies

Studies on the degradation and transformation of organic pollutants highlight the potential application of redox mediators in enhancing the efficiency of enzymatic degradation. Husain and Husain (2007) review how redox mediators can significantly improve the degradation of recalcitrant compounds, suggesting potential environmental applications for related chemical structures in wastewater treatment and pollution remediation (Husain & Husain, 2007).

properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-6-8-7(1-2-9-6)11-3-4-12-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSFTEHWRXUJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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